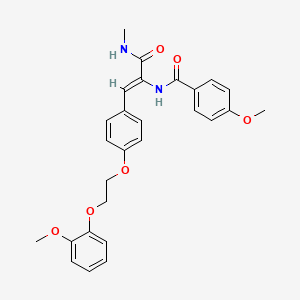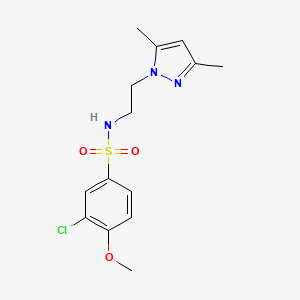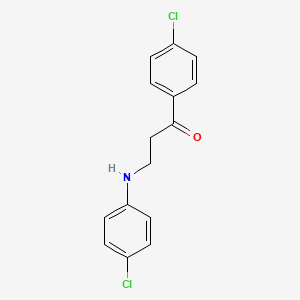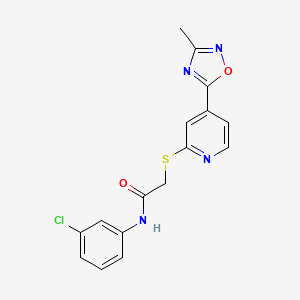![molecular formula C22H21N3OS B2928541 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-80-8](/img/structure/B2928541.png)
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as PDP or PDP-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Pyrimidinones and derivatives, including compounds similar to 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, have been synthesized using various techniques, emphasizing the reaction of amino compounds with different reagents and cyclization processes. Studies provide insights into the synthesis pathways and reaction conditions for these compounds (Al-Haiza, Mostafa, & El-kady, 2003).
Nuclear Magnetic Resonance (NMR) Analysis : NMR spectral analysis has been employed to study compounds like 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This includes analysis of their structure and tautomerism, offering valuable insights into the molecular characteristics of these compounds (Al-Jallo & At-Biaty, 1978).
Biological Evaluation and Potential Medical Applications
Pharmacophores in Medicine and Nonlinear Optics : Derivatives of pyrimidine rings, which include structures similar to 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, are significant due to their presence in DNA and RNA. These compounds show promising applications in medicine and nonlinear optics (NLO) fields. Studies reveal their potential as NLO materials and in optoelectronic applications (Hussain et al., 2020).
Adenosine Receptor Affinity : Certain pyrazolo[3,4-d]pyrimidine analogues, structurally related to the query compound, have shown affinity for adenosine receptors, suggesting their potential in developing therapeutic agents. These studies focus on the synthesis and biological evaluation of such compounds for medical applications (Quinn, Scammells, & Tucker, 1991).
Antifungal and Antitumor Activities : Compounds within this chemical class have been evaluated for their antifungal and antitumor properties. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents (Rahmouni et al., 2016).
Aldose Reductase Inhibitors : Pyridopyrimidinones, similar in structure to the query compound, have been tested as aldose reductase inhibitors, displaying activities at micromolar/submicromolar levels. This research highlights their potential in treating complications related to diabetes (La Motta et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to targetacetyl-CoA carboxylase enzyme and Mycobacterium tuberculosis bd oxidase . These enzymes play crucial roles in fatty acid synthesis and energy metabolism, respectively.
Mode of Action
Based on the targets mentioned above, we can infer that the compound may inhibit the activity of the acetyl-coa carboxylase enzyme and mycobacterium tuberculosis bd oxidase, leading to disruption of fatty acid synthesis and energy metabolism, respectively .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of acetyl-CoA carboxylase can disrupt the synthesis of fatty acids, which are essential components of cell membranes . On the other hand, inhibition of Mycobacterium tuberculosis bd oxidase can disrupt the energy metabolism of the bacteria, potentially leading to its death .
Pharmacokinetics
Similar compounds have been synthesized and tested for their antimicrobial activities . The results of these studies could provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Based on the potential targets and mode of action, we can infer that the compound may lead to disruption of fatty acid synthesis and energy metabolism, potentially leading to cell death .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKJADQOOBABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2928464.png)
![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)


![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)



